molecular formula C12H16N6O2S B12481257 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine

Cat. No.: B12481257
M. Wt: 308.36 g/mol
InChI Key: ZTMGOQJZAVHGTJ-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a nitrobenzyl moiety

Preparation Methods

The synthesis of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-nitrobenzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-chloropropan-1-amine under suitable conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3-nitrobenzyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The nitrobenzyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Properties

Molecular Formula

C12H16N6O2S

Molecular Weight

308.36 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-nitrophenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H16N6O2S/c1-17-12(14-15-16-17)21-7-3-6-13-9-10-4-2-5-11(8-10)18(19)20/h2,4-5,8,13H,3,6-7,9H2,1H3

InChI Key

ZTMGOQJZAVHGTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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